3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid
Description
Properties
IUPAC Name |
3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-13(10-12)20-25(23,24)14-7-4-11(5-8-14)6-9-15(21)22/h1-10,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEATXHGLJMWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Coupling via 3-(Trifluoromethyl)benzenesulfonyl Chloride
Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride
3-(Trifluoromethyl)benzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride. Reaction conditions:
Step 2: Preparation of 4-Aminocinnamic Acid
4-Nitrobenzaldehyde undergoes Knoevenagel condensation with malonic acid in the presence of piperidine:
Subsequent reduction of the nitro group using H₂/Pd-C in ethanol affords 4-aminocinnamic acid.
Step 3: Sulfonamide Formation
4-Aminocinnamic acid reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in pyridine or aqueous NaOH:
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 3) | 68–75% |
| Purity (HPLC) | >98% |
| Melting Point | 215–218°C (decomposes) |
Direct Sulfonation of Cinnamic Acid Derivatives
Step 1: Sulfonation of 4-Hydroxycinnamic Acid
4-Hydroxycinnamic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 0°C, yielding 4-sulfooxycinnamic acid. Subsequent treatment with thionyl chloride converts the sulfonic acid to sulfonyl chloride.
Step 2: Aminolysis with 3-(Trifluoromethyl)aniline
The sulfonyl chloride intermediate reacts with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) under nitrogen:
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates sulfonamide coupling, reducing reaction times from hours to minutes. A mixture of 4-aminocinnamic acid, 3-(trifluoromethyl)benzenesulfonyl chloride, and triethylamine in DMF is irradiated at 100°C for 15 min.
Advantages :
-
Time Efficiency : 15 min vs. 12 h (conventional).
-
Yield Improvement : 78–82%.
Solid-Phase Synthesis
Immobilization of 4-aminocinnamic acid on Wang resin enables iterative coupling and cleavage. After sulfonamide formation, the product is released using trifluoroacetic acid (TFA). This method favors high-throughput synthesis but suffers from lower yields (50–55%).
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonyl Chloride Coupling | 68–75 | >98 | High | Moderate |
| Direct Sulfonation | 60–65 | 95 | Moderate | Low |
| Microwave-Assisted | 78–82 | 97 | High | High |
| Solid-Phase | 50–55 | 90 | Low | Very High |
Key Findings :
-
Conventional sulfonyl chloride coupling balances yield and scalability but requires stringent temperature control.
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Microwave methods enhance efficiency but necessitate specialized equipment.
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Direct sulfonation offers simplicity but struggles with regioselectivity and byproducts.
Mechanistic Insights
Sulfonamide Bond Formation
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur in the sulfonyl chloride, followed by deprotonation and elimination of HCl. Pyridine or aqueous base scavenges HCl, driving the reaction forward.
Side Reactions and Mitigation
-
Oversulfonation : Controlled addition of sulfonyl chloride and low temperatures minimize polysulfonation.
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Esterification : The carboxylic acid group may react with sulfonyl chloride, necessitating protection as a methyl ester (later saponified).
Purification and Characterization
Purification Techniques :
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Recrystallization : Ethanol/water mixtures yield needle-like crystals.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.
Characterization Data :
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¹H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, SO₂NH), 7.85–7.45 (m, 8H, Ar–H), 6.75 (d, J = 16 Hz, 1H, CH=), 6.25 (d, J = 16 Hz, 1H, CH=).
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IR (KBr) : 1705 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (SO₂ asym/sym stretch).
Industrial-Scale Considerations
Challenges :
-
Cost of 3-(trifluoromethyl)benzenesulfonyl chloride (~$320/kg).
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Waste management of chlorinated byproducts.
Optimizations :
-
In Situ Sulfonyl Chloride Generation : Reduces handling of hazardous intermediates.
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Continuous Flow Reactors : Improve heat transfer and reaction control.
Emerging Innovations
Biocatalytic Sulfonation :
Sulfotransferase enzymes immobilized on magnetic nanoparticles catalyze sulfamoylation under mild conditions (pH 7.4, 37°C). Preliminary yields reach 40–45%, with ongoing research to enhance efficiency.
Electrochemical Synthesis :
Anodic oxidation of 3-(trifluoromethyl)thiophenol generates sulfonyl radicals, which couple with 4-aminocinnamic acid. This method avoids stoichiometric oxidants and achieves 70% yield in preliminary trials .
Chemical Reactions Analysis
Types of Reactions
3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Biological Applications
-
Antitumor Activity
- Recent studies indicate that TFPSA exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival. In vitro assays have demonstrated that TFPSA can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties
- The sulfonamide group contributes to the compound's antimicrobial activity. Research has shown that TFPSA can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a potential lead compound for developing new antibiotics, particularly in an era of rising antibiotic resistance.
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Anti-inflammatory Effects
- Preliminary studies suggest that TFPSA may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.
Agricultural Applications
-
Herbicide Development
- The unique structure of TFPSA allows it to interact with plant growth regulators. Research is ongoing to evaluate its efficacy as a herbicide or plant growth regulator, particularly in controlling weeds resistant to conventional herbicides.
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Pesticidal Activity
- Studies have indicated that compounds similar to TFPSA exhibit insecticidal properties. Its application in agricultural settings could lead to the development of new pest control agents that are environmentally friendly and effective against target pests.
Material Science Applications
-
Polymer Chemistry
- TFPSA can be utilized as a monomer in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
-
Nanotechnology
- The compound's chemical structure allows for functionalization with nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions. Research is being conducted to explore these applications further.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antitumor efficacy | TFPSA showed significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Antimicrobial activity | Exhibited broad-spectrum activity against E.coli and S.aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL. |
| Study 3 | Anti-inflammatory effects | Reduced IL-6 and TNF-alpha levels by over 50% in stimulated macrophages at concentrations of 20 µM. |
Mechanism of Action
The mechanism of action of 3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The propenoic acid moiety may also play a role in its biological activity by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related prop-2-enoic acid derivatives and sulfonamide-containing analogs. Key distinctions include substituent groups, electronic effects, and molecular weight.
Electronic and Pharmacokinetic Insights
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances stability against oxidative metabolism compared to methoxy or hydroxy analogs .
- Hydrogen Bonding: The sulfamoyl group provides stronger hydrogen-bond acceptor/donor capacity than alkylated sulfonamides (e.g., methyl-isopropyl sulfamoyl in ).
- Lipophilicity : The target compound (LogP estimated ~3.5) is less polar than hydroxylated analogs (LogP ~2.1) but more lipophilic than oxazole-containing derivatives (LogP ~1.8) .
Biological Activity
3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H15F3N2O3S
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially affecting cell membrane permeability and receptor binding affinity.
Biological Activity Overview
Research indicates that 3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The sulfamoyl group contributes to its antimicrobial activity, making it effective against certain bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Antitumor Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with 3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor properties.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could be a candidate for developing new antimicrobial agents.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the molecular structure have been proposed to improve efficacy and reduce toxicity.
Synthesis Approaches
Various synthetic routes have been explored, with emphasis on:
- Reagents : Use of different sulfamoyl chlorides for better yield.
- Conditions : Optimization of reaction conditions such as temperature and solvent choice to maximize purity and yield.
Q & A
Q. How can molecular interactions with serum albumin be quantified to predict pharmacokinetics?
- Methodological Answer :
- Fluorescence Quenching : Incubate with bovine serum albumin (BSA) and measure emission at 340 nm (λₑₓ = 280 nm). A Stern-Volmer constant (Ksv) of 2.1 × 10⁴ M⁻¹ suggests moderate binding affinity .
- Circular Dichroism : Monitor conformational changes in BSA’s α-helix content (Δθ₂₂₂ nm) upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
